4-Fluoro-2-(furan-3-amido)benzoic acid
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Overview
Description
4-Fluoro-2-(furan-3-amido)benzoic acid is a chemical compound with the molecular formula C12H8FNO4 and a molecular weight of 249.19 g/mol It is characterized by the presence of a fluorine atom, a furan ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-Fluoro-2-(furan-3-amido)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and furan-3-carboxylic acid.
Amidation Reaction: The furan-3-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Fluoro-2-(furan-3-amido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Fluoro-2-(furan-3-amido)benzoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(furan-3-amido)benzoic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
4-Fluoro-2-(furan-3-amido)benzoic acid can be compared with other similar compounds, such as:
4-Fluorobenzoic acid: Lacks the furan ring and amide functionality, making it less versatile in certain applications.
Furan-3-carboxylic acid:
4-Fluoro-2-(thiophen-3-amido)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2-(furan-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-8-1-2-9(12(16)17)10(5-8)14-11(15)7-3-4-18-6-7/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVFLREJNHLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=COC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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